An In-Depth Technical Guide to 4,4-Diphenylpiperidine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4,4-Diphenylpiperidine: Structure, Properties, and Synthesis
Executive Summary: 4,4-Diphenylpiperidine is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid disubstituted piperidine framework serves as a crucial pharmacophore and synthetic intermediate for a wide range of centrally active pharmaceutical agents, most notably within the opioid class of analgesics. This guide provides a comprehensive overview of its structural features, physicochemical properties, established synthetic protocols, and key applications, offering valuable insights for researchers and professionals in drug discovery and development.
Molecular Structure and Conformational Analysis
4,4-Diphenylpiperidine, with the chemical formula C₁₇H₁₉N, possesses a unique three-dimensional architecture that dictates its chemical behavior and biological activity. The core of the molecule is a six-membered piperidine ring, a saturated heterocycle containing a nitrogen atom. At the C4 position, two phenyl groups are attached, creating a sterically hindered quaternary carbon center.
Structural Elucidation
The piperidine ring typically adopts a stable chair conformation to minimize steric strain, similar to cyclohexane. In 4,4-diphenylpiperidine, this conformation places the two bulky phenyl groups in positions that influence the overall shape and accessibility of the molecule. One phenyl group will occupy an axial position while the other is equatorial, or both may exist in a twisted conformation to alleviate steric hindrance. The nitrogen atom's lone pair of electrons and its associated hydrogen atom can also exist in either axial or equatorial positions, leading to conformational isomers that can interconvert.
Caption: 2D representation of the 4,4-Diphenylpiperidine structure.
Spectroscopic Profile
The structural features of 4,4-diphenylpiperidine can be confirmed through various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of 7.0-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the quaternary carbon at C4, the carbons of the piperidine ring, and the distinct carbons of the phenyl groups (ipso, ortho, meta, and para). The chemical shifts provide direct information about the carbon skeleton.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹).[1]
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Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help confirm the structure.
Physicochemical Properties
A summary of the key physicochemical properties of 4,4-Diphenylpiperidine and its commonly used hydrochloride salt is presented below. These properties are critical for its handling, formulation, and behavior in biological systems.
| Property | 4,4-Diphenylpiperidine | 4,4-Diphenylpiperidine Hydrochloride | Reference(s) |
| CAS Number | 39113-52-9 | 63675-71-8 | N/A |
| Molecular Formula | C₁₇H₁₉N | C₁₇H₂₀ClN | N/A |
| Molecular Weight | 237.34 g/mol | 273.80 g/mol | N/A |
| Appearance | Solid | White to off-white solid | N/A |
| Melting Point | Not readily available | 300-305 °C | N/A |
| Solubility | Soluble in organic solvents | Soluble in water | N/A |
| pKa | Estimated to be around 9-10 (basic) | N/A | N/A |
Synthesis and Manufacturing
The synthesis of 4,4-diphenylpiperidine can be achieved through several routes. A common and effective laboratory-scale method involves a Grignard reaction with a protected 4-piperidone, followed by deprotection.
Grignard Reaction Approach
This synthetic strategy leverages the nucleophilic addition of a phenyl Grignard reagent to the carbonyl group of a 4-piperidone derivative. To prevent the Grignard reagent from reacting with the acidic N-H proton of the piperidine, the nitrogen is first protected, typically with a benzyl group.
Caption: General workflow for the synthesis of 4,4-Diphenylpiperidine.
Detailed Experimental Protocol
Step 1: Synthesis of N-Benzyl-4-piperidone [2]
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To a stirred mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.15 equivalents) dropwise at room temperature.
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Heat the reaction mixture to 65 °C and maintain for 14 hours.
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Cool the mixture to room temperature, filter, and quench with ice water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4-piperidone.
Causality: The potassium carbonate acts as a base to deprotonate the piperidone hydrochloride and the subsequent N-H, allowing for nucleophilic substitution by the nitrogen onto the benzyl bromide. DMF is a suitable polar aprotic solvent for this S N 2 reaction.
Step 2: Synthesis of 1-Benzyl-4,4-diphenylpiperidine [3]
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Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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To the freshly prepared Grignard reagent, add a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous THF dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain crude 1-benzyl-4-phenyl-4-piperidinol.
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Treat the crude alcohol with a strong acid such as sulfuric acid and heat to induce dehydration and rearrangement to form the more stable 1-benzyl-4,4-diphenylpiperidine.
Causality: The highly nucleophilic phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the piperidone. The subsequent acidic workup protonates the resulting alkoxide, and further acid-catalyzed dehydration and rearrangement lead to the diphenylated product.
Step 3: Debenzylation to 4,4-Diphenylpiperidine [3]
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Dissolve 1-benzyl-4,4-diphenylpiperidine in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield 4,4-diphenylpiperidine.
Causality: Catalytic hydrogenation is a standard and efficient method for the cleavage of benzyl groups from nitrogen atoms. The palladium catalyst facilitates the addition of hydrogen across the C-N bond of the benzylic position, releasing toluene as a byproduct.
Applications in Drug Discovery and Development
The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in numerous potent opioid analgesics. The rigid framework and the orientation of the phenyl groups are crucial for binding to opioid receptors.
Opioid Analgesics
Many potent synthetic opioids are derivatives of 4,4-diphenylpiperidine. These include:
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Pethidine (Meperidine): One of the earliest synthetic opioids, which features a 4-phenyl-4-ethoxycarbonylpiperidine core.
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Fentanyl and its analogs: A class of extremely potent analgesics where the 4,4-diphenylpiperidine motif is modified.[4][5]
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Loperamide and Diphenoxylate: Peripherally acting opioids used to treat diarrhea, which are designed to have limited central nervous system penetration.
The structure-activity relationship (SAR) studies of these compounds have shown that modifications at the piperidine nitrogen and the C4 position significantly impact their potency, selectivity for different opioid receptor subtypes (μ, δ, κ), and pharmacokinetic properties.[6]
Other CNS-Active Agents
Beyond opioids, the 4-phenylpiperidine framework is found in drugs targeting other central nervous system pathways. For instance, some antipsychotic drugs and agents investigated for neurodegenerative diseases incorporate this structural motif.[7][8] The versatility of the piperidine ring allows for the introduction of various substituents to modulate the pharmacological profile.
Caption: The 4,4-Diphenylpiperidine scaffold as a core structure in various drug classes.
Safety and Handling
4,4-Diphenylpiperidine and its derivatives should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. As with many piperidine-based compounds, it may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4,4-Diphenylpiperidine is a cornerstone of synthetic medicinal chemistry, providing a robust and versatile scaffold for the development of a wide array of pharmacologically active compounds. Its well-defined structure and the accessibility of its synthetic routes have made it an invaluable tool for drug discovery, particularly in the realm of opioid analgesics. A thorough understanding of its chemical properties, conformational behavior, and synthetic methodologies is essential for scientists and researchers aiming to design and create the next generation of therapeutics based on this privileged framework.
References
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- Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.
- Fries, D. S. (2002). Analgesics. In D. J. Abraham (Ed.), Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
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Van der Poel, A. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Phenylpiperidines. (2023). In Wikipedia. [Link]
- Smith, B. C. (1999).
- Ye, H., et al. (2008). Synthesis of N-benzyl-4-piperidone by microwave irradiation.
- Zhao, A., et al. (2010). An improved synthesis of N-benzyl-4-piperidone.
- Liu, Z., et al. (2013). Synthesis of 4-(3-Trifluoromethyl)phenyl-4-piperidinol. Chinese Journal of Pharmaceuticals, 44(5), 493-495.
- Cheng, D., et al. (2015). A practical synthesis of N-benzyl-4-piperidone. Journal of Chemical Research, 39(4), 234-236.
- Shi, Y., et al. (2012). A novel synthesis of the intermediates for alfentanil and sufentanil. Tetrahedron: Asymmetry, 23(15-16), 1148-1153.
- Sun, J., et al. (2011). Synthesis and cytotoxic evaluation of novel N-benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 349-352.
- Method for preparing 4-amino-4-phenylpiperidines. (2004).
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Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry, 26(7), 951-955. [Link]
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Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1990). Journal of Medicinal Chemistry, 33(2), 737-741. [Link]
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